molecular formula C9H13NO2S B1526840 (3,4-Dimethylphenyl)methanesulfonamide CAS No. 1078627-81-2

(3,4-Dimethylphenyl)methanesulfonamide

Cat. No.: B1526840
CAS No.: 1078627-81-2
M. Wt: 199.27 g/mol
InChI Key: FNZVMYIPUKLUEJ-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 3,4-dimethyl-substituted phenyl ring.

Properties

IUPAC Name

(3,4-dimethylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-3-4-9(5-8(7)2)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZVMYIPUKLUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CS(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3,4-Dimethylphenyl)methanesulfonamide, also known as N-(3,4-dimethylphenyl)methanesulfonamide, is a compound with significant potential in biological applications. Its unique structure allows for various interactions with biological molecules, making it a candidate for further research in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NO2SC_9H_{13}NO_2S. The compound features a methanesulfonamide group attached to a dimethyl-substituted phenyl ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biomolecules. This interaction can lead to the inhibition of specific enzymes or modulation of cellular processes. The sulfonamide moiety is particularly important in these interactions, as it can mimic the structure of p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby exhibiting antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied as a potential inhibitor of MurB, an enzyme involved in bacterial cell wall biosynthesis. Inhibiting MurB can disrupt the growth of bacteria, making it a target for antibiotic development .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

  • Inhibition of MurB : A study demonstrated that derivatives of this compound were screened for their ability to inhibit MurB. The binding affinity was measured using isothermal titration calorimetry (ITC), revealing significant inhibitory potential .
  • Anticancer Activity : Another study explored the anticancer properties of related compounds. A derivative exhibited an IC50 value of 0.3 μM against cancer cells, indicating strong cytotoxic effects . This suggests that modifications to the core structure can enhance biological activity significantly.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamideStructureAntimicrobial and anti-inflammatory
N-(3,4-dimethylphenyl)-N-[4-(1-piperidinylcarbonyl)benzyl]methanesulfonamideStructurePotential anticancer activity

Scientific Research Applications

Organic Synthesis

(3,4-Dimethylphenyl)methanesulfonamide serves as a versatile reagent in organic synthesis. It is utilized as a building block for the construction of more complex molecules, including pharmaceuticals and agrochemicals. Its sulfonamide group allows for various chemical modifications such as oxidation and reduction reactions.

Research indicates potential biological activities of this compound:

  • Antimicrobial Properties: Studies have shown that sulfonamides exhibit antimicrobial activity by inhibiting bacterial folic acid synthesis.
  • Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, making it a candidate for further exploration in therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential use in drug development:

  • Sulfonamide-based Drugs: It is part of a broader class of sulfonamides that have been effective in treating bacterial infections and other diseases.
  • Drug Design: The compound's unique structural features make it suitable for designing novel drugs with improved efficacy and reduced side effects.

Data Table: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundAntimicrobial
This compoundAnti-inflammatory
SulfanilamideAntibacterial

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various sulfonamides, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an effective antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by explored the anti-inflammatory mechanisms of sulfonamides. The study found that this compound inhibited the production of pro-inflammatory cytokines in vitro, indicating its potential therapeutic application in inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Compound Name Substituents/Modifications Biological Activity (Assay Type) IC50/Effect Reference
NS-398 N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide Cyclooxygenase-2 (COX-2) inhibition IC50 = 3.3 ± 0.15 µM (NO inhibition)
EU-93-94 (S)-N-(4-(3-(4-(3,4-dichlorophenyl)-piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanesulfonamide NMDA receptor antagonism Not quantified in evidence; 85.4% synthesis yield
3-[(3,4-Dimethylphenyl)amino]propionic acid Propionic acid backbone with 3,4-dimethylphenylamino group Modulation of prostaglandin (PG) biosynthesis in macrophages Reduced PG production (statistically significant vs. controls)
Fukinolic acid Natural dicaffeoylquinic acid derivative Anti-inflammatory (NO and PGE2 inhibition) IC50 = 1.62 ± 0.08 µM

Key Findings

  • Substituent Effects on Activity: NS-398: The cyclohexyloxy and nitro groups enhance COX-2 selectivity, but its IC50 (3.3 µM) is higher than fukinolic acid (1.62 µM) in NO inhibition, suggesting substituents critically modulate potency . EU-93-94: Incorporation of a piperazine-dichlorophenyl moiety likely improves CNS penetration, though activity data are unspecified . 3-[(3,4-Dimethylphenyl)amino]propionic acid: Demonstrates significant PG modulation in macrophages, indicating that dimethylphenyl groups may synergize with amino acid backbones for anti-inflammatory effects .
  • Synthesis and Stability: Methanesulphonamides are typically synthesized via reaction of methanesulfonyl chloride with amines . EU-93-94’s synthesis (reflux in ethanol, 85.4% yield) suggests similar conditions may apply to (3,4-Dimethylphenyl)methanesulfonamide . Dimethylphenyl substituents may improve hydrolytic stability compared to simpler aryl groups, as methanesulphonamides are prone to hydrolysis under acidic/basic conditions .

Implications for Pharmacological Development

  • Target Selectivity : Structural complexity (e.g., piperazine in EU-93-94) can confer receptor subtype specificity, a design consideration for minimizing off-target effects .

Preparation Methods

Use of Nitroalkane Solvents

A key advancement in the preparation of methane sulfonamide derivatives, including (3,4-Dimethylphenyl)methanesulfonamide, is the use of nitroalkanes (e.g., nitromethane, nitroethane) as reaction diluents. This method, described in US Patent 3,574,740, offers several advantages:

  • Inertness: Nitroalkanes are chemically inert to reactants and products, minimizing by-product formation.
  • Selective Solubility: The amine hydrochloride salt by-product precipitates out due to insolubility in nitroalkanes, facilitating easy separation by filtration or centrifugation.
  • Product Solubility: The sulfonamide product is soluble in nitroalkanes at elevated temperatures (50–80 °C) but less soluble at ambient or lower temperatures, allowing crystallization and recovery by cooling.
  • Recyclability: Nitroalkane solvent containing dissolved product can be recycled without purification, improving yield and process economy.

Typical Reaction Parameters

Parameter Typical Range/Value
Solvent Nitroethane, nitromethane, etc.
Temperature 50–70 °C (reaction); 0–25 °C (crystallization)
Molar ratio (amine : sulfonyl chloride) Slight excess of amine (e.g., 1.1:1)
Nitroalkane to sulfonyl chloride ratio (w/w) 2:1 to 20:1 (preferably 3:1 to 4:1)
Reaction time Variable, typically minutes to hours
Base (if used) Organic bases like triethylamine or pyridine may be employed to scavenge HCl

Detailed Preparation Procedure

Step 1: Reaction Setup

  • Dissolve 3,4-dimethylphenylamine in nitroalkane solvent (e.g., nitroethane).
  • Cool or maintain the solution at ambient temperature.

Step 2: Addition of Methane Sulfonyl Chloride

  • Slowly add methane sulfonyl chloride to the amine solution under stirring.
  • Maintain temperature around 50–70 °C to promote reaction and solubilize product.

Step 3: Formation and Removal of By-Product

  • The amine hydrochloride salt precipitates out due to insolubility in nitroalkane.
  • Filter or centrifuge to remove the salt by-product.

Step 4: Product Recovery

  • Cool the filtrate to 0–25 °C to crystallize this compound.
  • Filter and wash crystals to obtain purified product.
  • Optionally, distill or extract to further purify if needed.
  • Recycle nitroalkane solvent for subsequent batches.

Alternative Bases and Catalysts

In some synthetic routes (e.g., WO2012014127A1), organic bases such as trimethylamine, triethylamine, pyridine, or N-methylmorpholine are used to neutralize the HCl formed, improving reaction efficiency and yield.

Comparative Solubility Data (From US Patent 3,574,740)

Compound Nitroethane Solubility at 50 °C (wt%) Nitroethane Solubility at 0 °C (wt%) Notes
Methane sulfonamide (MSAm) 15.0 75.0 Product soluble at high T, less at low T
Amine hydrochloride salt (NH4Cl) Insoluble Insoluble Precipitates out during reaction

This behavior underpins the ease of separation and purification in nitroalkane media.

Advantages of the Nitroalkane Method

  • High purity of the sulfonamide product.
  • Good yield due to minimal side reactions.
  • Simplified purification due to precipitation of by-product.
  • Solvent recyclability reduces waste and cost.
  • Mild reaction conditions (moderate temperature, ambient pressure).

Summary Table of Preparation Parameters

Aspect Details
Starting materials 3,4-Dimethylphenylamine, Methane sulfonyl chloride
Solvent Nitroalkanes (nitroethane preferred)
Temperature 50–70 °C during reaction; 0–25 °C for crystallization
Molar ratios Slight excess amine (e.g., 1.1:1 amine to sulfonyl chloride)
Reaction time Typically 1–3 hours or until completion
By-product removal Filtration or centrifugation of amine hydrochloride salt
Product isolation Cooling-induced crystallization, filtration
Purification Washing of crystals, optional distillation or extraction
Solvent recovery Nitroalkane recycled directly without purification
Yield and purity High yield, high purity sulfonamide

Q & A

Q. What are the standard methods for synthesizing (3,4-Dimethylphenyl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonation of 3,4-dimethylbenzylamine using methanesulfonyl chloride under controlled conditions. Key steps include:

  • Reagent stoichiometry : Use a 1:1.2 molar ratio of amine to methanesulfonyl chloride to minimize side reactions .
  • Temperature control : Maintain 0–5°C during sulfonation to prevent decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity .
  • Validation : Confirm yield and purity via 1H NMR^1 \text{H NMR} (e.g., singlet at δ 3.0 ppm for sulfonamide CH3_3) and HPLC (>98% purity) .

Q. How can researchers confirm the molecular structure of this compound?

  • X-ray crystallography : Use SHELX (e.g., SHELXL) for refinement. Collect high-resolution data (≤1.0 Å) to resolve methyl and sulfonamide groups .
  • Spectroscopy :
    • 1H NMR^1 \text{H NMR} : Look for aromatic protons (δ 6.8–7.2 ppm, split due to dimethyl groups) and sulfonamide CH3_3 (δ 3.0 ppm) .
    • IR : Confirm sulfonamide S=O stretches at 1150–1350 cm1^{-1} .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 214.1) validates molecular weight .

Q. What analytical techniques are recommended for assessing purity and stability?

  • HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<2%) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C indicates robust storage conditions) .
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC to assess hydrolytic stability .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity?

  • Substitution effects : Adding electron-withdrawing groups (e.g., -NO2_2) to the phenyl ring enhances binding to enzymes like carbonic anhydrase. Conversely, bulky substituents reduce membrane permeability .
  • Sulfonamide group : Replacing the sulfonamide with a carboxylate decreases target affinity by 10-fold in kinase inhibition assays .
  • Methodology : Perform SAR studies using parallel synthesis and assay against target panels (e.g., fluorescence polarization for protein-ligand binding) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Docking simulations : Use AutoDock Vina with crystal structures (PDB entries) to identify binding poses. Focus on hydrophobic pockets accommodating dimethylphenyl groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .
  • QSAR models : Train models with IC50_{50} data from analogs to predict activity against novel targets .

Q. How should researchers address contradictions in crystallographic data during structure refinement?

  • Disorder resolution : Apply SHELXL’s PART and SUMP instructions to model disordered methyl groups .
  • Twinned data : Use the Hooft parameter in PLATON to detect twinning and refine with TWIN/BASF commands in SHELXL .
  • Validation tools : Check with checkCIF for geometry outliers and Rint_\text{int} >5% to flag poor data quality .

Q. What are the key oxidative degradation pathways of this compound, and how can by-products be characterized?

  • Pathways : Exposure to H2_2O2_2 or UV light oxidizes the methyl groups to carboxylates, forming 3,4-dicarboxyphenylmethanesulfonamide .
  • Characterization :
    • LC-MS : Identify degradation products via molecular ion peaks (m/z 262.0 for dicarboxy derivative).
    • EPR spectroscopy : Detect radical intermediates during photooxidation .

Methodological Notes

  • Synthesis optimization : Always include a radical scavenger (e.g., BHT) during sulfonation to prevent free-radical side reactions .
  • Crystallography : Collect data at low temperature (100 K) to improve resolution and reduce thermal motion artifacts .
  • Biological assays : Use negative controls (e.g., sulfonamide-free analogs) to validate target specificity in activity studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dimethylphenyl)methanesulfonamide
Reactant of Route 2
(3,4-Dimethylphenyl)methanesulfonamide

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